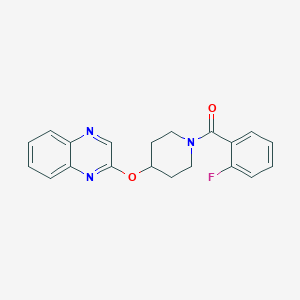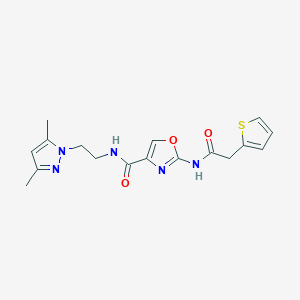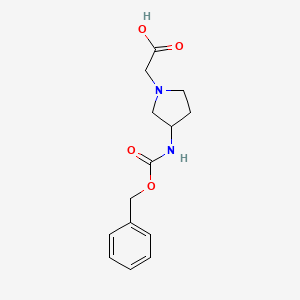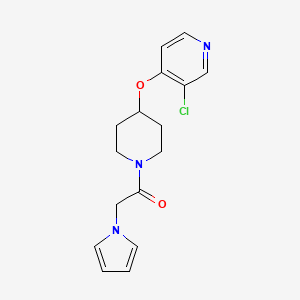
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as QNZ-46, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ-46 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Molecular Interactions
Research on compounds with structural similarities has delved into their spectroscopic properties, such as electronic absorption, excitation, and fluorescence, in different solvents. These studies not only provide a deeper understanding of the compounds' electronic structures but also their interactions within various environments, which can be crucial for designing fluorescent markers or probes in biomedical research (Al-Ansari, 2016).
Antiproliferative Activities
Compounds with related structures have been synthesized and evaluated for their antiproliferative activity, particularly against cancer cell lines. Structural characterizations using techniques such as IR, NMR, and X-ray diffraction studies complement these biological evaluations, offering insights into the relationship between molecular structure and biological activity (Prasad et al., 2018).
Anti-tubercular Activities
The synthesis and evaluation of compounds for their anti-tubercular activities highlight the potential of related molecules in addressing infectious diseases. The crystal structures of these compounds, alongside their bioactivity profiles, contribute to the development of new therapeutic agents (Wardell et al., 2011).
Chemical Reactivity and Fluorination
Investigations into the chemical reactivity of similar compounds, especially concerning fluorination reactions, underscore the importance of these molecules in organic synthesis and material science. Such studies can lead to the development of novel synthetic methodologies or materials with unique properties (Zupan et al., 1995).
Direcciones Futuras
Quinoxaline derivatives, such as “(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, have potential for further exploration due to their diverse biological activities . Future research could focus on elucidating the specific biological activities and mechanisms of action of this compound, as well as optimizing its synthesis.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, a core component of this compound, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, inhibiting their activity and thus affecting carbohydrate metabolism.
Biochemical Pathways
Given the reported activity against alpha-glucosidase and alpha-amylase, it can be inferred that the compound may influence carbohydrate metabolism pathways .
Result of Action
Given the reported activity against alpha-glucosidase and alpha-amylase, the compound may lead to changes in carbohydrate metabolism .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXKINADBYGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2453656.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2453663.png)

![N-Methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B2453665.png)

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)


![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)
